N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
Description
Chemical Name: N-[(2,3-Difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine Synonyms:
- N-(2,3-Difluorobenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- (2,3-Difluorophenyl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
Molecular Formula: C₁₂H₁₃F₂N₃
Molar Mass: 237.25 g/mol
CAS Registry Number: 1006472-90-7
This compound features a pyrazole ring substituted with a methyl group at the 1-position and an amine-linked 2,3-difluorobenzyl group.
Properties
Molecular Formula |
C11H11F2N3 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-7-9(6-15-16)14-5-8-3-2-4-10(12)11(8)13/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
IYTYQMRTGAXZFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine. It has been shown to inhibit the growth of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, leading to programmed cell death.
- Inhibition of Metastasis : Studies suggest that it may inhibit the migration and invasion of cancer cells, reducing metastasis.
Case Study: Anticancer Efficacy
A study evaluated the effectiveness of this compound against several cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
| HOP-92 | 67.55% |
These results indicate significant anticancer activity, warranting further investigation into its mechanisms and potential clinical applications .
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. Its structure allows it to interact with cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
Antimicrobial Activity
Emerging research suggests that this compound exhibits antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary studies indicate potential antifungal properties as well.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
Substituent Effects: Fluorine vs. Fluorine, being smaller, improves metabolic stability and lipophilicity . Methoxy Groups: Dimethoxy analogues (e.g., C₁₅H₂₁N₃O₂) exhibit higher hydrophilicity due to oxygen atoms, which may improve aqueous solubility but reduce membrane permeability .
Pyridinyl substituents (e.g., N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) expand aromatic π-system interactions, relevant for targeting kinases or GPCRs .
Biological Activity
N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of this compound is C₁₂H₁₃F₂N₃, with a molecular weight of approximately 239.25 g/mol. The compound features a pyrazole ring substituted with a difluorophenyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃F₂N₃ |
| Molecular Weight | 239.25 g/mol |
| CAS Number | 1006472-90-7 |
| Structure | Structure |
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. A study highlighted that derivatives similar to this compound demonstrated effective inhibition of cancer cell proliferation across various types, including breast (MDA-MB-231) and liver (HepG2) cancer cells. For instance, certain analogs showed IC50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .
The anticancer effects are attributed to several mechanisms:
- Microtubule Destabilization : Compounds like this compound may act as microtubule-destabilizing agents, disrupting normal mitotic processes .
- Induction of Apoptosis : Studies have shown that these compounds can enhance caspase activity, leading to programmed cell death in malignant cells .
Anti-inflammatory Properties
In addition to anticancer activity, this compound has been explored for its anti-inflammatory potential. Research indicates that derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in cellular models . This suggests a dual therapeutic role in managing both cancer and inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Substitutions on the pyrazole ring and the difluorophenyl group significantly affect potency and selectivity. For example:
- Alkyl Substituents : Variations in alkyl groups at specific positions on the pyrazole ring have been shown to enhance or diminish activity against cancer cell lines .
Case Study 1: Anticancer Efficacy
A recent study evaluated several pyrazole derivatives, including this compound. The results demonstrated that specific modifications led to enhanced cytotoxicity against HeLa cells (cervical cancer), with mean growth inhibition percentages reaching 54.25% .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were tested for their ability to inhibit LPS-induced TNF-alpha release in murine models. The findings indicated significant reductions in cytokine levels, supporting their potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
